N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide
Overview
Description
N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with an amino(imino)methyl group and an ethyl group.
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide may also interact with a variety of biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets and induce changes that lead to various biological activities .
Biochemical Pathways
It’s known that indole derivatives, which share some structural similarities, can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Compounds with similar structures have been shown to exhibit a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide typically involves the reaction of 4-ethylpiperazine with cyanamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization, distillation, or chromatography. The final product is then dried and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsaqueous medium, room temperature to 50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionsanhydrous solvent, room temperature to 40°C.
Substitution: Halogens, nucleophiles; reaction conditionsorganic solvent, room temperature to reflux.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the development of new drugs targeting specific diseases.
Industry: Utilized in the manufacturing of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide
- N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide
- N-[amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide
Uniqueness
N-[amino(imino)methyl]-4-ethylpiperazine-1-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced antimicrobial activity and improved stability under various conditions. Its unique structure also allows for selective binding to specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(diaminomethylidene)-4-ethylpiperazine-1-carboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6/c1-2-13-3-5-14(6-4-13)8(11)12-7(9)10/h2-6H2,1H3,(H5,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZTYRRWVCNPDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=N)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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